molecular formula C8H13NO B14896272 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one

5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B14896272
M. Wt: 139.19 g/mol
InChI Key: YOQVUTPDNQZAPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach is the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides. This method involves direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, proceeding stereoselectively to form the trans derivative . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound typically involve metal-mediated cyclopropanation domino reactions of chain enynes. This strategy is favored for its scalability and substrate scope, relying on in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group into alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts for cyclopropanation reactions . Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or esters, while reduction reactions typically produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a potent μ-opioid receptor antagonist, which is useful in the treatment of pruritus . It also inhibits ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) . The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-propan-2-yl-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C8H13NO/c1-5(2)8-3-6(8)7(10)9-4-8/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

YOQVUTPDNQZAPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC1C(=O)NC2

Origin of Product

United States

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